4-Propanoylpiperazine-1-carboxylic acid 4-Propanoylpiperazine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 872829-46-4
VCID: VC18689899
InChI: InChI=1S/C8H14N2O3/c1-2-7(11)9-3-5-10(6-4-9)8(12)13/h2-6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

4-Propanoylpiperazine-1-carboxylic acid

CAS No.: 872829-46-4

Cat. No.: VC18689899

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

4-Propanoylpiperazine-1-carboxylic acid - 872829-46-4

Specification

CAS No. 872829-46-4
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name 4-propanoylpiperazine-1-carboxylic acid
Standard InChI InChI=1S/C8H14N2O3/c1-2-7(11)9-3-5-10(6-4-9)8(12)13/h2-6H2,1H3,(H,12,13)
Standard InChI Key DVKIKORAOSMAAM-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1CCN(CC1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-propanoylpiperazine-1-carboxylic acid is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol. The piperazine core adopts a chair conformation, while the propanoyl and carboxylic acid groups introduce steric and electronic modifications that influence its reactivity and binding affinity. Key structural features include:

  • Piperazine ring: Provides a rigid scaffold for functional group attachment.

  • Propanoyl group (CH₂CH₂CO): Enhances lipophilicity and potential for hydrophobic interactions.

  • Carboxylic acid (COOH): Facilitates hydrogen bonding and salt formation, improving solubility .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point221–224°C (dec.)
SolubilitySlightly soluble in water (9.6 μM)
LogP (Partition Coefficient)0.0089
StabilityStable under inert conditions

The carboxylic acid group confers moderate aqueous solubility, while the propanoyl moiety increases membrane permeability. The compound’s pKa values (estimated 3.1 for COOH and 8.9 for piperazine N) suggest ionization-dependent bioavailability .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Acylation of Piperazine: Reacting piperazine with propanoyl chloride in the presence of a base (e.g., triethylamine) yields 4-propanoylpiperazine.

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor (e.g., nitrile or ester) introduces the carboxylic acid group. For example, treating 4-propanoylpiperazine-1-carbonitrile with hydrochloric acid under reflux produces the target compound.

Structural Modifications

Derivatives are synthesized to enhance bioactivity or solubility:

  • Amides: Replacing the carboxylic acid with amide groups improves metabolic stability (e.g., 4-propanoylpiperazine-1-carboxamide) .

  • Ester Prodrugs: Methyl or benzyl esters increase oral bioavailability .

  • Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) augments antimicrobial properties .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

4-Propanoylpiperazine-1-carboxylic acid derivatives exhibit broad-spectrum activity:

  • Antibacterial: MIC values of 8–64 µg/mL against ESKAPE pathogens (e.g., MRSA, Enterococcus faecalis) .

  • Antifungal: Inhibits Candida auris at 0.5–64 µg/mL, likely via disruption of cell membrane integrity .

Kinase and Receptor Modulation

  • PKB/Akt Inhibition: Piperazine-containing analogs (e.g., CCT128930) inhibit PKBβ with IC₅₀ = 1–10 nM, showing promise in oncology .

  • Wnt/β-catenin Disruption: Derivatives like ZW4864 block protein-protein interactions (Kᵢ = 0.76 µM), suppressing oncogenic signaling .

Applications in Medicinal Chemistry

Pharmacokinetic Optimization

The compound’s balance of hydrophilicity (carboxylic acid) and lipophilicity (propanoyl) makes it a favored scaffold for:

  • CNS Drugs: Enhanced blood-brain barrier penetration .

  • Prodrugs: Ester derivatives (e.g., benzyl esters) improve oral absorption .

Targeted Drug Design

  • Anticancer Agents: Conjugation with cytotoxic moieties (e.g., platinum complexes) enhances tumor selectivity .

  • Antithrombotics: Phosphonic acid derivatives act as P2Y₁₂ receptor antagonists (IC₅₀ = 10–100 nM) .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (CDCl₃) signals at δ 2.45–3.80 ppm (piperazine protons), δ 1.15 ppm (propanoyl CH₃) .

  • IR: Peaks at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (COOH broad band) .

  • X-ray Crystallography: Confirms chair conformation of the piperazine ring and planar carboxylic acid group.

Chromatographic Profiling

  • HPLC: Retention time = 6.2 min (C18 column, acetonitrile/water gradient) .

  • Mass Spectrometry: ESI-MS m/z 187.1 [M+H]⁺ .

Recent Advances and Future Directions

Antimalarial Drug Development

Lactam-truncated analogs of 4-propanoylpiperazine-1-carboxylic acid show retained efficacy against PfATP4-mutant strains, with improved metabolic stability (CLᵢₙₜ = 7.7–23 µL/min/10⁶ cells) .

Photoredox Catalysis in Synthesis

Novel methods using decatungstate and nickel catalysts enable C–H functionalization of piperazine cores, facilitating rapid diversification (yields = 30–48%) .

Solid-State Formulations

Crystalline hydrochloride salts (e.g., COMPOUND HCl) enhance solubility and shelf-life, with pharmacokinetic profiles suitable for once-daily dosing .

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